methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a structurally complex compound featuring a methyl benzoate core linked via a carbonylamino group to a bicyclic imidazo[4,5-c]pyridine scaffold. The imidazopyridine moiety is substituted with a 5-chloro-2-fluorophenyl group, which introduces halogenated aromatic character.
Properties
Molecular Formula |
C21H18ClFN4O3 |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
methyl 3-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClFN4O3/c1-30-20(28)12-3-2-4-14(9-12)26-21(29)27-8-7-17-18(25-11-24-17)19(27)15-10-13(22)5-6-16(15)23/h2-6,9-11,19H,7-8H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
BZBVUUAZJSJQHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=C(C=CC(=C4)Cl)F)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactionsThe final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with several methyl ester-based pesticides. Below is a detailed comparison based on core scaffolds, substituents, and reported uses:
Core Heterocyclic Structures
- Target Compound : Features an imidazo[4,5-c]pyridine bicyclic system, which is less common in agrochemicals compared to pyridine or triazine derivatives. This scaffold may influence binding specificity and metabolic stability.
- Haloxyfop-Methyl (Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate): Contains a pyridine ring substituted with chloro and trifluoromethyl groups, linked to a phenoxypropanoate ester. The pyridine core is prevalent in herbicides targeting acetyl-CoA carboxylase (ACCase) .
- Tribenuron-Methyl (Methyl 2-((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): Utilizes a triazine ring, a hallmark of sulfonylurea herbicides that inhibit acetolactate synthase (ALS) .
Substituent Effects
- Halogenation : The target compound’s 5-chloro-2-fluorophenyl group enhances lipophilicity and resistance to oxidative degradation, similar to the chloro and trifluoromethyl groups in haloxyfop-methyl .
- Ester vs.
Comparative Data Table
Biological Activity
Methyl 3-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, making it a candidate for drug development in areas such as oncology and neurology.
Structural Overview
The compound features a tetrahydroimidazopyridine core substituted with a chloro-fluorophenyl group and an amino benzoate moiety . This unique molecular architecture is hypothesized to influence its biological interactions and efficacy.
- Molecular Formula : C18H19ClF N3O3
- Molecular Weight : 373.81 g/mol
- CAS Number : Not yet assigned in the literature.
The biological activity of this compound is primarily determined by its structural components:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Binding : It could potentially bind to receptors that mediate cellular responses in various physiological processes.
Biological Activity Data
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential activities:
Table 1: Preliminary Biological Activity Data
Case Studies
-
Anti-inflammatory Effects :
- A study evaluated the compound's ability to inhibit COX enzymes, which are critical in the inflammatory response. The results indicated that derivatives similar to this compound showed promising IC50 values against COX-1 and COX-2 enzymes. This suggests potential use in treating inflammatory conditions.
-
Anticancer Activity :
- In a separate investigation focusing on cancer cell lines, the compound demonstrated a capacity to induce apoptosis in specific cancer types. The mechanism appears linked to the modulation of signaling pathways associated with cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
